

Technical Guide: Exploring the Binding Affinity of Olaparib to PARP1

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Compound of Interest

Compound Name: Aopta

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This technical guide provides an in-depth analysis of the binding affinity of Olaparib, a potent PARP inhibitor, to its primary target, Poly (ADP-ribose) polymerase 1 (PARP1). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular biology.

Introduction to Olaparib and PARP1

Olaparib is a first-in-class PARP inhibitor that has been approved for the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1/2 mutations. Its therapeutic efficacy is rooted in its ability to potently inhibit the enzymatic activity of PARP1, a key enzyme in the base excision repair (BER) pathway. By inhibiting PARP1, Olaparib induces synthetic lethality in cancer cells with compromised homologous recombination repair (HRR) pathways. Understanding the precise binding affinity and mechanism of interaction between Olaparib and PARP1 is crucial for the development of next-generation PARP inhibitors and for optimizing current therapeutic strategies.

Quantitative Binding Affinity Data

The binding affinity of Olaparib to PARP1 has been characterized by multiple biophysical and biochemical assays. The data presented below summarizes key quantitative metrics, providing a comparative overview of Olaparib's potency.

Parameter	Value	Assay Method	Cell Line/System	Reference
IC ₅₀	1.9 nM	Enzyme Inhibition Assay	Recombinant Human PARP1	
K _i	1.2 nM	Enzyme Inhibition Assay	Recombinant Human PARP1	
K	1.4 nM	Surface Plasmon Resonance (SPR)	Purified Human PARP1	
EC ₅₀	10 nM	Cell-based PARP Inhibition	HeLa Cells	

Note: IC₅₀ (Half-maximal inhibitory concentration), K_i (Inhibition constant), K (Dissociation constant), and EC₅₀ (Half-maximal effective concentration) are all measures of the potency of Olaparib's interaction with PARP1. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Enzyme Inhibition Assay (for IC₅₀ and K_i)

This assay quantifies the ability of Olaparib to inhibit the catalytic activity of PARP1.

- Reagent Preparation:
 - Recombinant human PARP1 enzyme is purified and diluted to a final concentration of 1 nM in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT).
 - A stock solution of Olaparib is prepared in DMSO and serially diluted to create a range of concentrations.
 - Biotinylated NAD⁺ (the substrate for PARP1) is prepared at a concentration of 200 nM.
 - Histone H1 is used as the acceptor protein for poly(ADP-ribosyl)ation.

- Assay Procedure:
 - 10 μ L of the PARP1 enzyme solution is added to each well of a 96-well plate.
 - 1 μ L of the serially diluted Olaparib or DMSO (vehicle control) is added to the wells and incubated for 15 minutes at room temperature.
 - The enzymatic reaction is initiated by adding 10 μ L of the biotinylated NAD⁺ and Histone H1 mixture.
 - The plate is incubated for 60 minutes at 30°C.
 - The reaction is stopped by the addition of 10 μ L of 0.5 M EDTA.
- Detection and Data Analysis:
 - The amount of biotinylated ADP-ribose incorporated onto Histone H1 is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
 - The luminescence signal is read using a plate reader.
 - The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation. The K_i value is then determined using the Cheng-Prusoff equation.

3.2. Surface Plasmon Resonance (SPR) (for K)

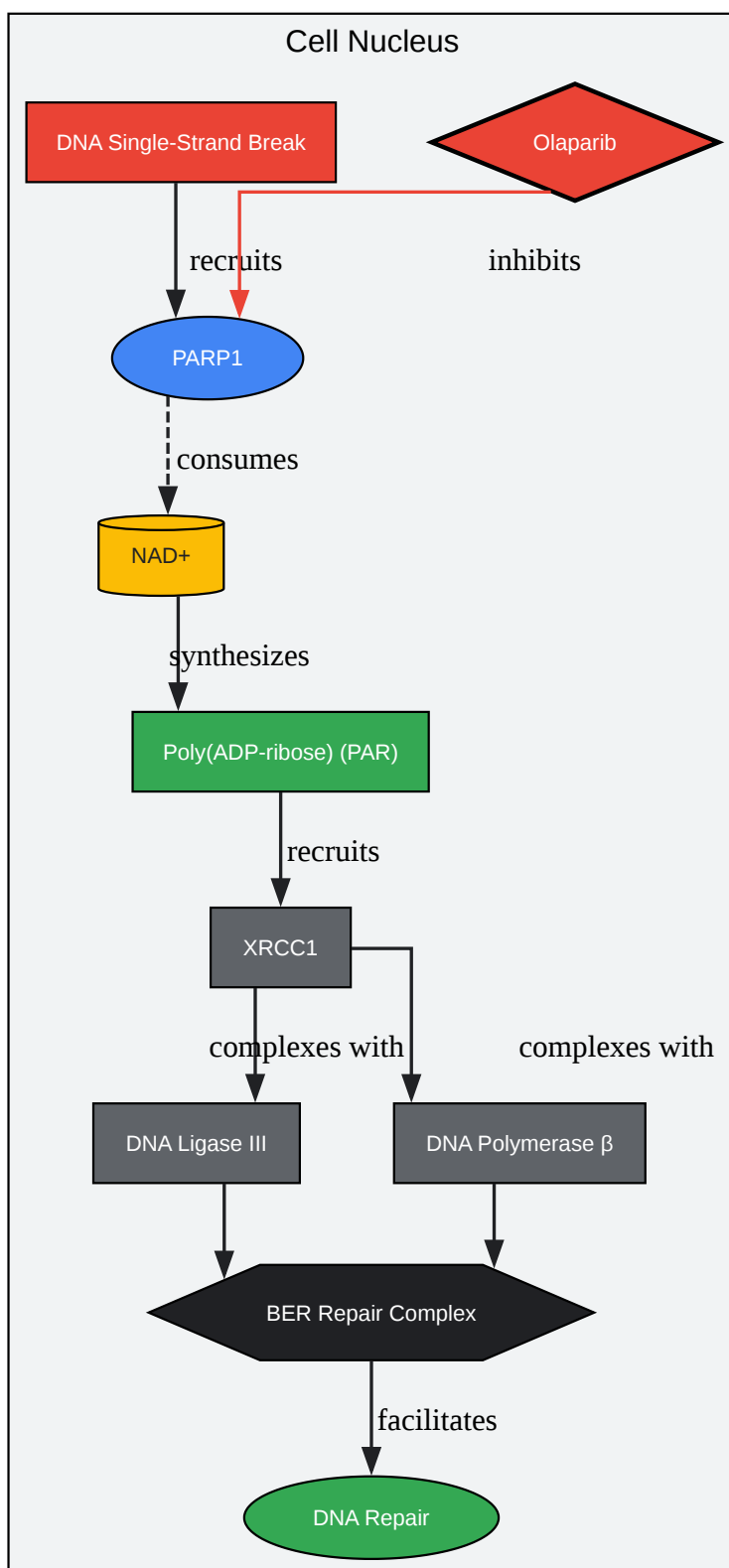
SPR is a label-free technique used to measure the kinetics of biomolecular interactions.

- Immobilization:
 - A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
 - Recombinant human PARP1 is immobilized on the sensor chip surface via amine coupling.
 - The remaining active sites are blocked with 1 M ethanolamine-HCl.

- Binding Analysis:
 - A serial dilution of Olaparib in running buffer (HBS-EP+) is prepared.
 - The diluted Olaparib solutions are injected over the sensor chip surface at a constant flow rate.
 - The association and dissociation of Olaparib to the immobilized PARP1 are monitored in real-time by measuring the change in the refractive index at the sensor surface.
- Data Analysis:
 - The sensorgrams (plots of response units versus time) are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a) and the dissociation rate constant (k).
 - The equilibrium dissociation constant (K) is calculated as the ratio of k to k_a ($K = k/k_a$).

Signaling Pathway and Experimental Workflow Visualizations

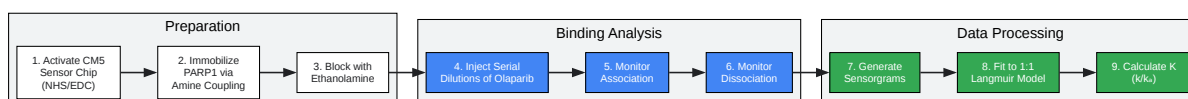
4.1. PARP1 Signaling Pathway in Base Excision Repair



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Caption: The role of PARP1 in the base excision repair pathway and its inhibition by Olaparib.

4.2. Experimental Workflow for Surface Plasmon Resonance (SPR)



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Caption: A stepwise workflow for determining the binding affinity of Olaparib to PARP1 using SPR.

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